5-Methylthiophene-3-carbohydrazide

Physicochemical profiling Membrane permeability Drug-likeness

5-Methylthiophene-3-carbohydrazide (CAS 524731-02-0, molecular formula C₆H₈N₂OS, molecular weight 156.21 g/mol) is a thiophene-based carbohydrazide derivative bearing a methyl substituent at the 5-position of the thiophene ring and a hydrazide group at the 3-position. It is commercially available as a research chemical with typical purity ≥95%.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 524731-02-0
Cat. No. B1275086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylthiophene-3-carbohydrazide
CAS524731-02-0
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CS1)C(=O)NN
InChIInChI=1S/C6H8N2OS/c1-4-2-5(3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
InChIKeyVBUMZBJLAKKVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylthiophene-3-carbohydrazide (CAS 524731-02-0): A Regiochemically Defined Hydrazide Building Block for Heterocycle Synthesis and Antimicrobial Lead Discovery


5-Methylthiophene-3-carbohydrazide (CAS 524731-02-0, molecular formula C₆H₈N₂OS, molecular weight 156.21 g/mol) is a thiophene-based carbohydrazide derivative bearing a methyl substituent at the 5-position of the thiophene ring and a hydrazide group at the 3-position . It is commercially available as a research chemical with typical purity ≥95% . The compound functions primarily as a versatile synthetic intermediate for generating Schiff bases, acylhydrazones, and 1,3,4-oxadiazole heterocycles, and has been catalogued in the AntibioticDB as an experimental antibacterial agent with activity against drug-resistant Gram-positive and Gram-negative pathogens [1].

Why Generic Thiophene Carbohydrazides Cannot Substitute for 5-Methylthiophene-3-carbohydrazide in Regiospecific Synthetic and Biological Applications


Thiophene carbohydrazides are not interchangeable building blocks; substitution pattern and regiochemistry dictate both downstream synthetic outcomes and biological target engagement. The methyl group at the 5-position alters lipophilicity (LogP 1.75 for the 5-methyl derivative vs. approximately -0.08 for the unsubstituted thiophene-3-carbohydrazide ), influencing membrane permeability and pharmacokinetic profile of derived compounds. More critically, the 3-hydrazide regioisomer undergoes cyclodehydration to form 1,3,4-oxadiazoles [1], whereas the corresponding 2-hydrazide isomer would yield 1,2,4-oxadiazoles—heterocycles with distinct bioisosteric properties and biological activity spectra. The patent literature explicitly selects 5-methylthiophene-3-carbohydrazide as the required intermediate for a series of selective HDAC6 inhibitors, demonstrating that even closely related positional isomers cannot serve as drop-in replacements without altering synthetic route and target selectivity [1]. These regio- and substituent-dependent differences translate into quantifiable contrasts in physicochemical properties, reactivity, and biological annotation, as detailed in Section 3.

5-Methylthiophene-3-carbohydrazide: Quantitative Evidence for Differentiated Selection vs. Closest Analogs


5-Methyl Substitution Increases Lipophilicity by Over 1.8 LogP Units Relative to the Unsubstituted Thiophene-3-carbohydrazide

5-Methylthiophene-3-carbohydrazide exhibits a computed LogP of 1.75 (Chemsrc, ACD/Labs algorithm) , a value approximately 1.8 log units higher than the unsubstituted thiophene-3-carbohydrazide (LogP = -0.08, ChemSpider ACD/LogP) . This increase in lipophilicity is attributed to the electron-donating methyl group at the 5-position, which enhances partitioning into lipid bilayers while maintaining acceptable topological polar surface area (PSA = 83.36 Ų) . For procurement decisions, this means that Schiff base or oxadiazole derivatives built from the 5-methyl scaffold will systematically exhibit higher predicted membrane permeability than those derived from the des-methyl analog, offering a tunable physicochemical parameter that does not require additional synthetic steps.

Physicochemical profiling Membrane permeability Drug-likeness

Positional Isomerism: 3-Carbohydrazide vs. 2-Carbohydrazide Dictates Heterocycle Type in Cyclodehydration Reactions

The 3-carbohydrazide regioisomer undergoes cyclodehydration with reagents such as POCl₃ or SOCl₂ to yield 1,3,4-oxadiazoles [1], a privileged scaffold in medicinal chemistry recognized as a metabolically stable bioisostere of esters and amides. In contrast, the 5-methylthiophene-2-carbohydrazide isomer (CAS 126768-40-9) would preferentially form 1,2,4-oxadiazoles, a distinct heterocyclic class with different hydrogen-bonding geometry and target recognition profiles. This regiochemical divergence is not a matter of yield optimization but of product identity: no synthetic manipulation can convert a 2-carbohydrazide into a 1,3,4-oxadiazole. The patent WO2024017897A1 specifically employs 5-methylthiophene-3-carbohydrazide as the precursor for the 1,3,4-oxadiazole core in selective HDAC6 inhibitors, where the oxadiazole ring serves as the zinc-binding group [1].

Regiochemistry Heterocycle synthesis Bioisostere design

Patent-Cited Synthetic Utility: Exclusive Intermediate in a Disclosed HDAC6 Inhibitor Series

International patent application WO2024017897A1 (Suzhou Genhouse Bio) describes a series of 1,3,4-oxadiazole-based selective HDAC6 inhibitors in which 5-methylthiophene-3-carbohydrazide is converted via N-bromosuccinimide (NBS)-mediated bromination to 2-(5-(bromomethyl)thiophen-3-yl)-5-(difluoromethyl)-1,3,4-oxadiazole, a key advanced intermediate [1]. While the patent does not disclose specific IC₅₀ values for the final compounds in direct comparison to those derived from alternative hydrazide building blocks, the explicit structural requirement for the 5-methylthiophene-3-carbohydrazide subunit—rather than a generic 'thiophene carbohydrazide'—within the Markush claims indicates that this specific substitution pattern was found necessary to achieve the desired HDAC6 selectivity or pharmacokinetic profile during the patent's optimization campaign [1]. No comparable patent was identified that uses the 2-isomer or the des-methyl analog for the same oxadiazole-HDAC6 chemotype.

HDAC6 inhibition Patent intermediacy Targeted synthesis

Reported Antibacterial Spectrum Against Drug-Resistant Pathogens: A Potential Advantage Over Narrow-Spectrum Analogs

According to the AntibioticDB entry (Compound ID 809), 5-methylthiophene-3-carbohydrazide is reported to be active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, and Streptococcus pneumoniae, with a Gram-positive and Gram-negative spectrum of activity [1]. The compound was first reported in 2011 by Orchid Chemicals & Pharmaceuticals, India, and is classified at the experimental development stage [1]. While quantitative MIC values are not publicly available in the AntibioticDB record, the annotation of activity against both MRSA and vancomycin-resistant Enterococcus—two WHO critical-priority pathogens—is notable. By contrast, the unsubstituted thiophene-3-carbohydrazide is primarily associated with antifungal (Candida albicans, Aspergillus niger) rather than antibacterial activity in available database entries , suggesting that the 5-methyl substitution may shift the spectrum toward antibacterial targets.

Antibacterial Drug-resistant pathogens MRSA

5-Methylthiophene-3-carbohydrazide (CAS 524731-02-0): Priority Application Scenarios Driven by Differentiated Evidence


Medicinal Chemistry: Synthesis of 1,3,4-Oxadiazole-Based HDAC6 Inhibitors (Patent-Guided Lead Optimization)

Research teams developing selective histone deacetylase 6 (HDAC6) inhibitors should procure 5-methylthiophene-3-carbohydrazide as the specific building block disclosed in WO2024017897A1 [1]. The compound's 3-carbohydrazide regiosomer is required for constructing the 1,3,4-oxadiazole zinc-binding group, a bioisostere of hydroxamic acids with potential metabolic stability advantages. The 5-methyl group provides a handle for further functionalization (e.g., radical bromination to the bromomethyl derivative for subsequent diversification) while increasing scaffold lipophilicity (LogP 1.75 ) relative to the des-methyl analog, which may improve the drug-likeness of final inhibitors.

Antibacterial Drug Discovery: Hit-to-Lead Exploration Against WHO Critical-Priority Drug-Resistant Pathogens

Given its catalogued activity against MRSA and vancomycin-resistant Enterococcus (AntibioticDB ID 809 [2]), 5-methylthiophene-3-carbohydrazide serves as a structurally simple starting point for antibacterial SAR campaigns. The hydrazide group enables rapid library expansion via Schiff base condensation with aromatic aldehydes, generating acylhydrazone libraries for MIC determination against ESKAPE pathogens. Procurement teams should note that this antibacterial annotation is absent for the unsubstituted thiophene-3-carbohydrazide analog, which is instead associated with antifungal activity, making this compound the rational first choice for antibacterial screening.

Heterocyclic Chemistry: Regiospecific Synthesis of 1,3,4-Oxadiazole and Thiadiazole Libraries

For synthetic methodology groups and medicinal chemistry CROs building 1,3,4-oxadiazole-focused compound collections, 5-methylthiophene-3-carbohydrazide provides the correct regiochemical connectivity for cyclodehydration to the desired oxadiazole isomer [1]. Substitution with 5-methylthiophene-2-carbohydrazide would yield the 1,2,4-oxadiazole isomer—a chemically distinct scaffold—resulting in wasted synthesis effort if 1,3,4-oxadiazoles are the intended target. The commercially available purity of ≥95% supports direct use in parallel synthesis without additional purification.

Agrochemical and Material Science: Thiophene-Based Polymer Precursor and Dye Intermediate

The electron-rich 5-methylthiophene core combined with the reactive hydrazide terminus makes this compound suitable as a monomer precursor for thiophene-based conjugated polymers or as a coupling partner for azo dye synthesis [3]. The methyl substituent at the 5-position directs electrophilic substitution to the remaining free positions on the thiophene ring, offering regiochemical control during polymerization or further functionalization that the unsubstituted analog cannot provide. Industrial procurement for materials research should verify batch-to-batch LogP consistency (target LogP 1.75) as a quality indicator .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylthiophene-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.